B613336 Boc-D-Dab(Z)-OH.DCHA CAS No. 101854-42-6

Boc-D-Dab(Z)-OH.DCHA

Cat. No.: B613336
CAS No.: 101854-42-6
M. Wt: 533.7
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Boc-D-Dab(Z)-OH.DCHA involves several steps, starting with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The synthetic route typically includes:

Chemical Reactions Analysis

Boc-D-Dab(Z)-OH.DCHA undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Boc-D-Dab(Z)-OH.DCHA involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of gamma-aminobutyric acid transaminase, an enzyme that converts gamma-aminobutyric acid back to glutamate. By inhibiting this enzyme, gamma-aminobutyric acid levels are elevated, which can influence synaptic transmission processes.

Comparison with Similar Compounds

Boc-D-Dab(Z)-OH.DCHA can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific protecting groups and its applications in various fields of research.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSVEVKFQHTZSP-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669960
Record name (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101854-42-6
Record name (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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